REACTION_SMILES
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[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1.[c:10]1([P:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[CH:29][C:30](=[O:31])[O:32][CH2:33][CH3:34])[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[CH:29][C:30](=[O:31])[O:32][CH2:33][CH3:34])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1cccc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |